molecular formula C23H25FN6O4 B2354223 2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1021094-93-8

2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2354223
M. Wt: 468.489
InChI Key: DESDBWFLVUYRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H25FN6O4 and its molecular weight is 468.489. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Research by Dollé et al. (2008) explored the synthesis of DPA-714, a compound structurally similar to the specified chemical. This ligand selectively binds to the translocator protein (18 kDa) and is useful for in vivo imaging of neuroinflammatory processes using positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial Applications

Aggarwal et al. (2014) reported on the synthesis and biological evaluation of pyrazole derivatives, which are structurally related. These compounds demonstrated moderate to significant cytotoxic and antibacterial activity, indicating potential applications in antimicrobial therapy (Aggarwal et al., 2014).

Anticancer Activity

Fahim et al. (2019) studied novel pyrimidinopyrazole derivatives, which are structurally related to the specified compound. Selected synthesized compounds showed promising in vitro antitumor activity, suggesting potential applications in cancer treatment (Fahim et al., 2019).

Anti-inflammatory Activity

Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This indicates the potential of related compounds in anti-inflammatory treatments (Sunder et al., 2013).

Antiviral Applications

El‐Sayed et al. (2009) researched pyrimidine derivatives for their antiviral activity against hepatitis B virus (HBV), demonstrating moderate to high effectiveness. This suggests the utility of related chemical structures in antiviral drug development (El‐Sayed et al., 2009).

Dual Cytokine Regulation

Fukuda et al. (2000) identified a pyrimidylpiperazine derivative that acts as a dual cytokine regulator, inhibiting TNF-alpha and augmenting interleukin-10. This indicates the potential of similar compounds in treating conditions like septic shock and rheumatoid arthritis (Fukuda et al., 2000).

properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O4/c1-14-12-25-21-19(20(14)29-9-7-28(8-10-29)15(2)31)22(33)30(23(34)27(21)3)13-18(32)26-17-6-4-5-16(24)11-17/h4-6,11-12H,7-10,13H2,1-3H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESDBWFLVUYRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCN(CC3)C(=O)C)C(=O)N(C(=O)N2C)CC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.